

# Technical Guide: Characterization & Handling of 2-(2-Chlorothiophen-3-yl)acetic Acid

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## Compound of Interest

Compound Name: 2-(2-chlorothiophen-3-yl)acetic Acid

CAS No.: 188718-23-2

Cat. No.: B3380287

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## Executive Summary & Compound Identification

**2-(2-chlorothiophen-3-yl)acetic acid** is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for thienopyridine-based antithrombotics and other bioactive sulfur-containing scaffolds.[1] Its structural integrity is defined by the specific chlorination at the C2 position of the thiophene ring, which significantly alters its electronic properties and crystal packing compared to its non-chlorinated parent, 3-thiopheneacetic acid.

## Core Identity Matrix

Parameter	Technical Specification
Chemical Name	2-(2-chlorothiophen-3-yl)acetic acid
CAS Number	188718-23-2
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClO <sub>2</sub> S
Molecular Weight	176.62 g/mol
SMILES	OC(=O)CC1=C(Cl)SC=C1
Appearance	Off-white to pale yellow crystalline solid

## Physicochemical Characterization Data

The melting point is the primary thermodynamic metric for assessing the purity and identity of this solid. The data below represents the established range for technical-grade material ( $\geq 95\%$  purity).

### Melting Point & Thermal Data

Metric	Value / Range	Context & Notes
Melting Point (Experimental)	90 – 94 °C	Valid for $\geq 95\%$ purity [1].
Melting Point (High Purity)	92 – 95 °C	Expected for recrystallized samples ( $>98\%$ ).
State at RT (25°C)	Solid	Crystalline powder.
Storage Condition	2 – 8 °C	Hygroscopic; store under inert gas (Ar/N <sub>2</sub> ).

“

*Critical Insight: A melting point depression below 88°C typically indicates the presence of the regioisomer 2-(5-chlorothiophen-3-yl)acetic acid or residual solvent (toluene/acetic acid) from synthesis.*

### Solubility Profile (Predicted)

- Soluble: Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate.
- Sparingly Soluble: Diethyl ether, Hexanes.
- Insoluble: Water (acidic pH); soluble in aqueous alkaline solutions (pH > 8) as the carboxylate salt.

## Experimental Protocols: Validation & Analysis

To ensure scientific integrity, do not rely solely on vendor labels. Use the following self-validating protocols to confirm the identity and purity of your lot.

## Protocol A: Precise Melting Point Determination (Capillary Method)

- Objective: Determine the solid-liquid phase transition range to assess purity.
- Equipment: Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).
- Procedure:
  - Preparation: Dry the sample in a vacuum desiccator over  $P_2O_5$  for 4 hours to remove surface moisture.
  - Loading: Pack 2-3 mm of sample into a glass capillary tube. Ensure compact packing by tapping.
  - Ramp Rate:
    - Fast Ramp:  $10^{\circ}C/min$  up to  $80^{\circ}C$ .
    - Critical Ramp:  $1.0^{\circ}C/min$  from  $80^{\circ}C$  to  $96^{\circ}C$ .
  - Observation: Record  
(first liquid drop) and  
(complete melt).
  - Acceptance Criteria: A range ( ) of  $< 2.0^{\circ}C$  confirms high purity. A range  $> 4^{\circ}C$  suggests recrystallization is required.

## Protocol B: Differential Scanning Calorimetry (DSC)

For drug development applications requiring rigorous polymorph screening:

- Pan: Aluminum, crimped (non-hermetic).

- Purge Gas: Nitrogen (50 mL/min).
- Ramp: 10°C/min from 25°C to 150°C.
- Expected Endotherm: Sharp peak with onset at ~91°C.

## Synthesis & Purification Workflow

Understanding the origin of the compound aids in troubleshooting impurity profiles. The synthesis typically involves the chlorination of 3-thiopheneacetic acid or the lithiation of 2-chlorothiophene followed by carboxylation.

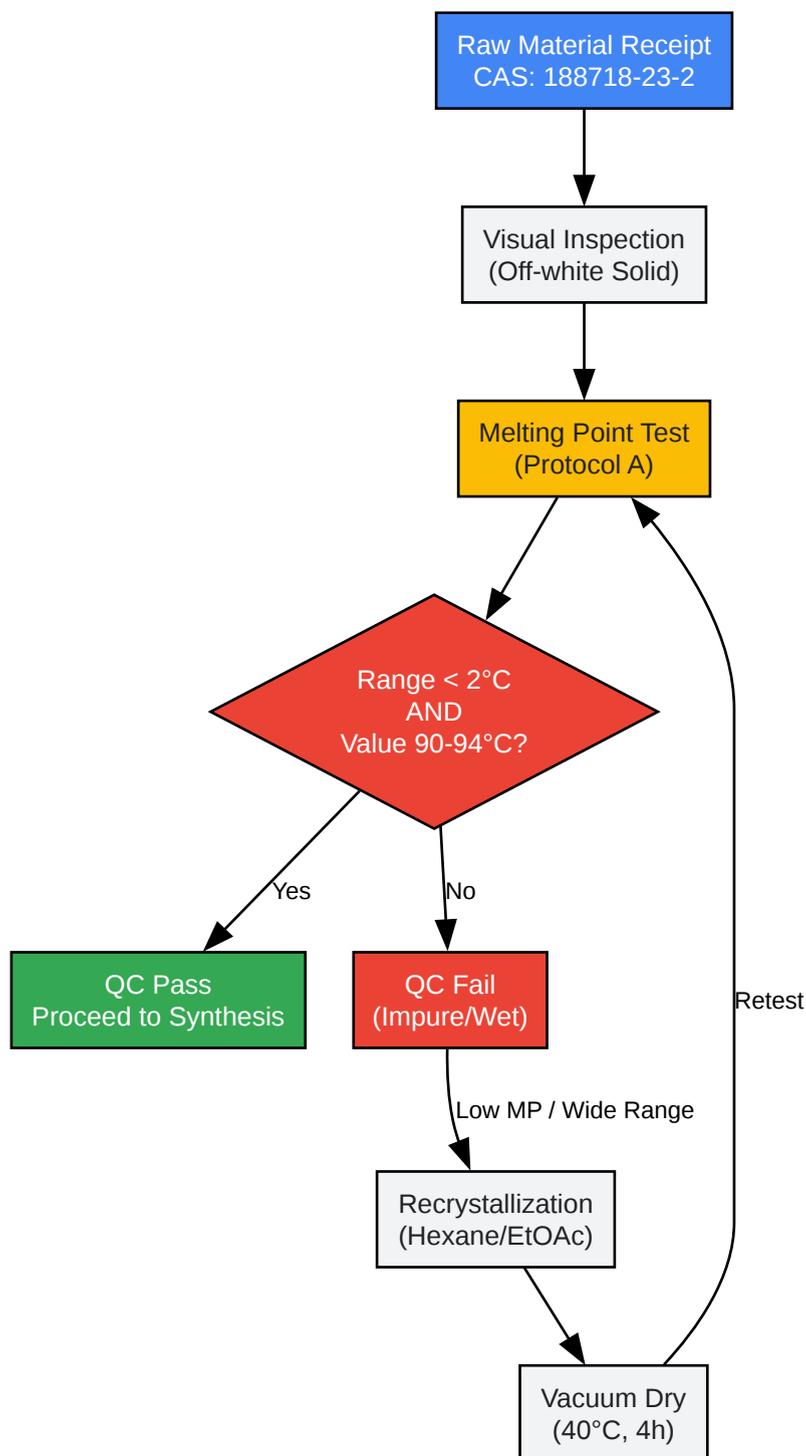
## Purification Strategy (Recrystallization)

If the melting point is found to be < 90°C, perform the following purification:

- Solvent System: Hexane / Ethyl Acetate (3:1 ratio).
- Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).
- Precipitation: Slowly add warm Hexane until turbidity persists.
- Cooling: Allow to cool to RT, then 4°C overnight.
- Filtration: Collect crystals and wash with cold Hexane.

## Process Logic Diagram

The following diagram illustrates the decision-making process for handling and validating the compound.



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Figure 1: Quality Control and Purification Workflow for **2-(2-chlorothiophen-3-yl)acetic acid**.

## Safety & Handling (MSDS Summary)

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[2][3]
  - H335: May cause respiratory irritation.[2]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[4]

## References

- Sigma-Aldrich. (n.d.). **2-(2-chlorothiophen-3-yl)acetic acid** Product Specification. Retrieved from
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## Sources

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- [5. N-\(2-Hydroxyethyl\)acrylamide \(stabilized with MEHQ\) | C5H9NO2 | CID 193628 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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